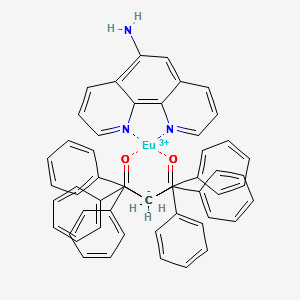
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(lll)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) is a light-emitting metal complex known for its unique luminescent properties. This compound is often used in various scientific applications due to its ability to emit light when excited by certain wavelengths. The compound’s structure includes europium, a rare earth element, coordinated with dibenzoylmethane and 5-amino-1,10-phenanthroline ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) typically involves the reaction of europium chloride with dibenzoylmethane and 5-amino-1,10-phenanthroline in a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperature, pH, and solvent environment .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized europium complexes, while substitution reactions yield new europium complexes with different ligands .
Scientific Research Applications
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a luminescent probe in various chemical analyses and studies.
Biology: Employed in bioimaging and as a fluorescent marker in biological assays.
Medicine: Investigated for potential use in medical diagnostics and imaging techniques.
Industry: Utilized in the fabrication of optical sensors and other luminescent devices
Mechanism of Action
The luminescent properties of Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) are primarily due to the europium ion’s ability to emit light when excited by specific wavelengths. The energy absorbed by the europium ion is transferred to the ligands, which then emit light. This process involves various molecular targets and pathways, including energy transfer mechanisms between the europium ion and the ligands .
Comparison with Similar Compounds
Similar Compounds
Europium(III) tris(1,3-diphenyl-1,3-propanedionato) mono(1,10-phenanthroline): Similar in structure but with different ligands.
Europium(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate): Another europium complex with distinct ligands.
Uniqueness
Tris(dibenzoylmethane)mono(5-amino-1,10-phenanthroline)europium(III) is unique due to its specific combination of ligands, which confer distinct luminescent properties and make it suitable for various specialized applications .
Properties
Molecular Formula |
C57H42EuN3O6 |
|---|---|
Molecular Weight |
1016.9 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-dione;europium(3+);1,10-phenanthrolin-5-amine |
InChI |
InChI=1S/3C15H11O2.C12H9N3.Eu/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12;/h3*1-11H;1-7H,13H2;/q3*-1;;+3 |
InChI Key |
MMVZHIXTQNMNBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC2=CC(=C3C=CC=NC3=C2N=C1)N.[Eu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















